5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride
Description
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride is a chemical compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a propyl group attached to a pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Properties
CAS No. |
61595-39-9 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-4-9-8(6-12)5-11-7(2)10(9)13;/h5,12-13H,3-4,6H2,1-2H3;1H |
InChI Key |
TURYCCKOMFJDRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC=C1CO)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of 2-methylpyridine with propyl bromide, followed by the introduction of a hydroxymethyl group through a formylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methyl-4-propylpyridin-3-ol.
Reduction: 5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with pyridine receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as pyridine receptors or enzymes. The hydroxymethyl group can form hydrogen bonds with active sites, while the propyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its role in biomass conversion and as a platform chemical.
2-Methyl-4-propylpyridine: Shares the pyridine core but lacks the hydroxymethyl group.
3-Hydroxymethylpyridine: Similar structure but with different substitution patterns.
Uniqueness
5-(Hydroxymethyl)-2-methyl-4-propylpyridin-3-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
